N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,12-5-8-25-10-12)11-19-16(21)17(22)20-13-3-4-14-15(9-13)24-7-6-23-14/h3-5,8-10H,6-7,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWQGVQGDFFPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride and an appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with key analogs from the literature:
| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight | Biological Activity (Reported) | Source Reference |
|---|---|---|---|---|---|
| Target Compound | Ethanediamide | 2,3-Dihydro-1,4-benzodioxin; Thiophen-3-yl propyl | Not provided | Not explicitly reported | - |
| 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) | Tetrazole-benzodioxin hybrid | Thiophen-3-yl methyl; Piperidine | Not provided | Synthesized via Ugi-azide reaction | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) | Sulfonamide | Benzodioxin; Phenylpropyl | Not provided | No antibacterial activity | |
| 3',4'-(1",4"-Dioxino) flavone (4f) | Flavone | 1,4-Dioxane fused to flavonoid | Not provided | Antihepatotoxic (comparable to silymarin) | |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Acetamide | Benzothiazole; Trifluoromethyl | Not provided | Patent-protected (specific use unclear) | |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Pyridin-3-amine | Benzodioxin; Dimethylaminomethyl | 391.46 g/mol | Research use only | |
| 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (XIV) | Benzamide | Benzodioxin; Difluoropropanoyl | Not provided | Process patent for synthesis |
Functional Group Influence on Activity
- Benzodioxin Derivatives: The benzodioxin moiety is critical for antihepatotoxic activity in flavones (e.g., 4f), where fusion with a flavonoid scaffold mimics silymarin’s structure .
Thiophene vs. Other Heterocycles :
Amide vs. Sulfonamide Linkers :
Pharmacological Potential and Limitations
- Antihepatotoxic Activity: Flavone derivatives (e.g., 4f) demonstrate that benzodioxin fused with oxygen-rich scaffolds (flavonoids, coumarins) enhances hepatoprotective effects .
- aureus or P. aeruginosa , suggesting that diamide derivatives like the target compound may require additional substituents (e.g., halogens, charged groups) for efficacy.
Synthetic Accessibility :
- The target compound’s synthesis may face challenges in regioselective functionalization of the benzodioxin and thiophene moieties, as seen in multi-step processes for analogs like XIV .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- CAS Number : 865659-94-5
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of benzodioxin compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in tissues .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and inflammatory processes.
- Modulation of Gene Expression : It has been shown to affect the expression levels of genes associated with apoptosis and inflammation, suggesting a role in gene regulation .
Study 1: Anticancer Activity
A study published in MDPI investigated the effects of various benzodioxin derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by promoting apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Effects
Research conducted by ChemicalBook highlighted the anti-inflammatory properties of the compound in an animal model. Administration resulted in decreased levels of TNF-alpha and IL-6, which are key mediators of inflammation. This study supports its potential use in treating inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
